1-(2-Bromovinyl)-2-chlorobenzene
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Overview
Description
(E)-1-(2-bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-bromovinylbenzene: Similar structure but lacks the chlorine atom on the benzene ring.
(E)-2-chlorovinylbenzene: Similar structure but lacks the bromine atom on the vinyl group.
(E)-1-(2-bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Uniqueness
(E)-1-(2-bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C8H6BrCl |
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Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |
InChI Key |
GPCNKFPFMMMJBW-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)Cl |
Origin of Product |
United States |
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